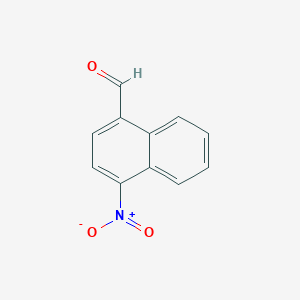

4-Nitronaphthalene-1-carbaldehído

Descripción general

Descripción

4-Nitronaphthalene-1-carbaldehyde is a compound with the molecular formula C11H7NO3 . It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.

Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a similar compound, involves a typical aromatic electrophilic substitution reaction. The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane is presented .Molecular Structure Analysis

The molecular structure of 4-Nitronaphthalene-1-carbaldehyde includes a naphthalene ring substituted by a formyl group and a nitro group . The InChI representation of the molecule isInChI=1S/C11H7NO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7H . Chemical Reactions Analysis

The aromaticity of the naphthalene ring in 4-Nitronaphthalene-1-carbaldehyde is affected by the rotation angle of the formyl and nitro groups to the aromatic plane . The nitro group has a stronger resonance effect and causes a greater decrease of aromaticity than the formyl group only for planar or close to planar conformation .Physical and Chemical Properties Analysis

4-Nitronaphthalene-1-carbaldehyde has a molecular weight of 201.18 g/mol . It has a topological polar surface area of 62.9 Ų and a complexity of 261 . The compound is canonicalized .Aplicaciones Científicas De Investigación

Nitración Catalítica

4-Nitronaphthalene-1-carbaldehído: se utiliza en el proceso de nitración catalítica para producir 1,5-dinitronaftaleno. Este compuesto sirve como precursor para la síntesis de 1,5-naftaleno diisocianato, que es un intermediario clave para crear poliuretanos avanzados conocidos por su durabilidad y elasticidad .

Fabricación de Tintes

El compuesto juega un papel en la producción de tintes. Sus productos de nitración se pueden procesar aún más para crear colorantes utilizados en varias industrias, incluidos los textiles y las tintas .

Intermediarios Farmacéuticos

En la investigación farmacéutica, This compound se puede transformar en intermediarios que son cruciales para la síntesis de ciertos medicamentos, especialmente aquellos que requieren estructuras aromáticas complejas .

Explosivos

Los productos de nitración de This compound también se utilizan en la industria de explosivos. La nitración controlada puede conducir a compuestos necesarios para la síntesis de materiales explosivos específicos .

Plastificantes

Como intermediario en la síntesis química, puede contribuir a la producción de plastificantes que mejoran la flexibilidad y durabilidad de los materiales plásticos .

Investigación Ambiental

Este compuesto se utiliza en estudios ambientales, particularmente en el análisis de productos de degradación de derivados del naftaleno y su impacto ambiental .

Desarrollo de Catalizadores de Zeolita

Se ha realizado investigación sobre el uso de This compound en el desarrollo de catalizadores de zeolita, que son fundamentales en la tecnología limpia para la nitración aromática, ofreciendo un enfoque más ecológico que los métodos tradicionales .

Síntesis Orgánica

Mecanismo De Acción

Target of Action

It’s known that nitrated polycyclic aromatic hydrocarbons (nitro-pahs), a group to which this compound belongs, can interact with various biological targets .

Mode of Action

It’s known that 1-nitronaphthalene, a related compound, reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride . This reaction could provide some insight into the potential interactions of 4-Nitronaphthalene-1-carbaldehyde with its targets.

Biochemical Pathways

A strain of sphingobium was found to grow on 1-nitronaphthalene as the sole carbon, nitrogen, and energy source . The gene cluster encoding 1-nitronaphthalene catabolism is located on a plasmid, and the initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This could suggest potential biochemical pathways that 4-Nitronaphthalene-1-carbaldehyde might affect.

Result of Action

It’s known that nitro-pahs have been widely detected in the environment and they are more toxic than their corresponding parent pahs . This suggests that 4-Nitronaphthalene-1-carbaldehyde could potentially have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitronaphthalene-1-carbaldehyde. Nitro-PAHs, including 4-Nitronaphthalene-1-carbaldehyde, enter the environment from natural sources and anthropogenic activities . The presence of these compounds in various environmental media can affect their interactions with biological targets and their overall impact.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .

Cellular Effects

Related compounds such as 1-nitronaphthalene have been shown to cause lesions in both Clara and ciliated cells . It is possible that 4-Nitronaphthalene-1-carbaldehyde may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that related compounds can undergo free radical reactions, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that related compounds such as 1-nitronaphthalene can cause species-selective lung toxicity .

Dosage Effects in Animal Models

Related compounds such as 1-nitronaphthalene have been shown to cause species-selective toxicity, with rats being more susceptible than mice .

Metabolic Pathways

It is known that 1-nitronaphthalene, a related compound, can be metabolized to form 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway .

Transport and Distribution

It is possible that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-nitronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEPRUKGWGZQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606356 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42758-54-3 | |

| Record name | 4-Nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

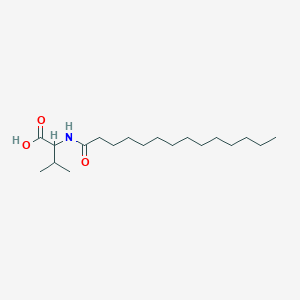

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

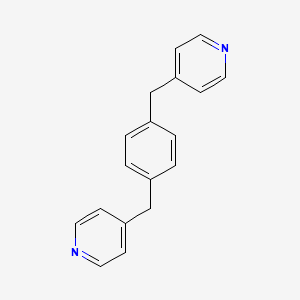

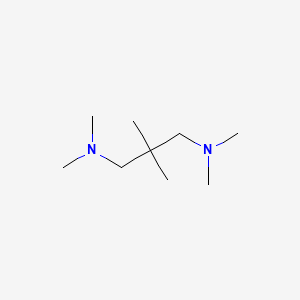

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)